N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C17H16F3N7O and its molecular weight is 391.358. The purity is usually 95%.
BenchChem offers high-quality N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Studies and Antiproliferative Activity
- Synthetic Studies on Condensed-Azole Derivatives: A series of novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxyalkylsulfonamides was synthesized and evaluated for their potential to inhibit platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs. These compounds show promise in the treatment of asthma and other respiratory diseases (Kuwahara et al., 1997).
- Antiproliferative Activity: A library of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives was prepared and shown to inhibit the proliferation of endothelial and tumor cells, highlighting potential applications in cancer treatment (Ilić et al., 2011).
Discovery and Optimization for Therapeutic Targets
- NAMPT Activation: Novel urea-containing derivatives were identified as potent NAMPT (nicotinamide phosphoribosyltransferase) activators. This enzyme plays a critical role in biological processes including metabolism and aging, positioning these compounds as attractive for therapeutic interventions (Akiu et al., 2021).
- Androgen Receptor Downregulation: The discovery of AZD3514, a compound that addresses hERG and physical property issues of previous androgen receptor downregulators, is being evaluated for the treatment of advanced prostate cancer (Bradbury et al., 2013).
Anti-diabetic Drug Development
- DPP-4 Inhibition: A family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for their potential as anti-diabetic medications through DPP-4 (Dipeptidyl peptidase-4) inhibition and insulinotropic activities, demonstrating significant antioxidant and insulinotropic activity (Bindu et al., 2019).
Antibacterial and Insecticidal Activities
- Synthesis and Biological Studies: New compounds containing the [1,2,4]triazolo[4,3-b]pyridazine structure were synthesized and showed significant antibacterial and insecticidal activities, indicating their potential in developing new antimicrobial agents (Holla et al., 2006).
Propiedades
IUPAC Name |
N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N7O/c18-17(19,20)12-4-3-11(9-21-12)16(28)22-10-15-24-23-13-5-6-14(25-27(13)15)26-7-1-2-8-26/h3-6,9H,1-2,7-8,10H2,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNHDPLSXNJOJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=CN=C(C=C4)C(F)(F)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.